molecular formula C27H44O4 B3343781 Chlorogenin CAS No. 562-34-5

Chlorogenin

Cat. No.: B3343781
CAS No.: 562-34-5
M. Wt: 432.6 g/mol
InChI Key: PZNPHSFXILSZTM-JUGSJECZSA-N
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Description

Chlorogenin is a naturally occurring steroidal sapogenin found in various plant species. It is a significant bioactive compound known for its diverse pharmacological properties. This compound is structurally characterized by a spirostanol skeleton, which is a common feature in many steroidal saponins. This compound has garnered attention due to its potential therapeutic applications in various fields, including medicine and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorogenin can be synthesized through several chemical routes, primarily involving the hydrolysis of steroidal saponins. One common method involves the acid hydrolysis of saponins extracted from plants such as Dioscorea species. The hydrolysis process typically uses hydrochloric acid or sulfuric acid under controlled temperature and pressure conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced by extracting steroidal saponins from plant sources, followed by hydrolysis. The extraction process involves using solvents like methanol or ethanol to isolate the saponins, which are then subjected to acid hydrolysis. The resulting this compound is purified through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chlorogenin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve reduction.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

Chlorogenin has been extensively studied for its scientific research applications across multiple domains:

    Chemistry: this compound serves as a precursor for the synthesis of various steroidal compounds, making it valuable in organic synthesis and medicinal chemistry.

    Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive compound.

    Medicine: this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development and therapeutic applications.

    Industry: In agriculture, this compound is explored for its potential as a natural pesticide and growth regulator, contributing to sustainable farming practices.

Mechanism of Action

The mechanism of action of chlorogenin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses. Additionally, this compound can interact with enzymes and receptors involved in cellular processes, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Chlorogenin is often compared with other steroidal sapogenins, such as diosgenin and tigogenin. While all these compounds share a similar spirostanol skeleton, this compound is unique due to its specific structural features and biological activities. For instance:

    Diosgenin: Known for its role as a precursor in the synthesis of steroid hormones, diosgenin exhibits anti-inflammatory and anti-cancer properties.

    Tigogenin: Similar to this compound, tigogenin is studied for its potential therapeutic applications, including anti-microbial and anti-cancer activities.

Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22+,23+,24+,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNPHSFXILSZTM-JUGSJECZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903919
Record name Chlorogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-34-5
Record name Chlorogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8Z178V1DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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